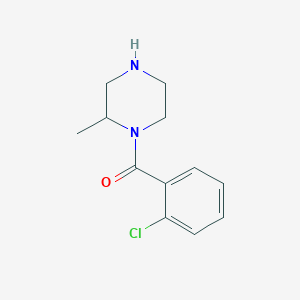
1-(2-Chlorobenzoyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzoyl)-2-methylpiperazine (CBM) is a synthetic compound with a variety of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies. CBM is a relatively new compound, but its potential applications are already being explored by scientists.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzoyl)-2-methylpiperazine has a number of potential applications in scientific research. It can be used in biochemical and physiological studies, as well as in studies of drug metabolism and drug interactions. This compound has also been used in studies of receptor binding, enzyme activity, and enzyme inhibition. Additionally, this compound has been used in studies of the effects of drugs on the central nervous system, and in studies of the effects of drugs on the cardiovascular system.
Wirkmechanismus
Target of Action
It’s known that compounds with a similar structure, such as benzoylurea insecticides, often target insect growth regulators . These regulators play a crucial role in the development and metamorphosis of insects.
Mode of Action
Based on the structure and the presence of a benzoyl group, it can be inferred that it might undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It’s plausible that the compound might influence pathways related to insect growth and development, given its potential role as an insect growth regulator .
Pharmacokinetics
Similar compounds are known to be metabolized by aminopeptidase enzymes in the small intestine . This metabolism could impact the bioavailability of the compound.
Result of Action
Based on its potential role as an insect growth regulator, it might interfere with the normal development and metamorphosis of insects .
Action Environment
Environmental factors such as temperature, ph, and presence of other chemicals can generally influence the action and stability of chemical compounds .
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorobenzoyl)-2-methylpiperazine has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, this compound can be used in a variety of experiments, including biochemical and physiological studies. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in large doses, so it is important to use caution when handling and using this compound in the lab.
Zukünftige Richtungen
There are a number of potential future directions for 1-(2-Chlorobenzoyl)-2-methylpiperazine. For example, further research could be done on the mechanism of action of this compound and its effects on certain receptors and enzymes. Additionally, further research could be done on the effects of this compound on drug metabolism and drug interactions. Additionally, further research could be done on the effects of this compound on the central nervous system and the cardiovascular system. Finally, further research could be done on the potential therapeutic applications of this compound.
Synthesemethoden
1-(2-Chlorobenzoyl)-2-methylpiperazine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 2-methylpiperazine in anhydrous methanol. This reaction is carried out at a temperature of 0-10°C and requires a catalyst such as piperidine. The reaction is complete when the product has been isolated and purified.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHBYKMUXLHZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


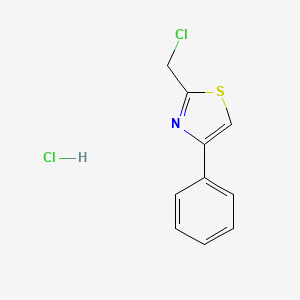




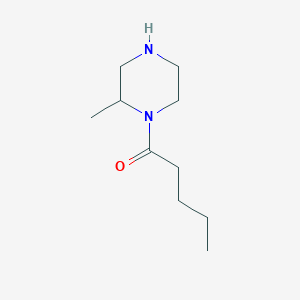

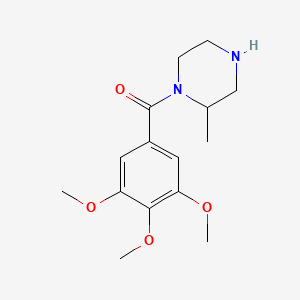


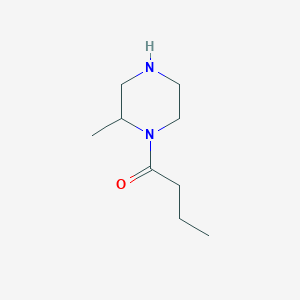

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)